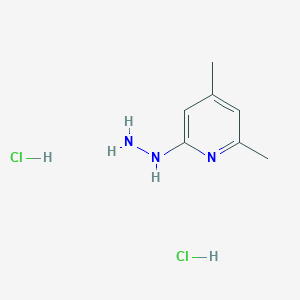
2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride is a pyridine derivative that is part of a broader class of chemical compounds known for their hydrazine functional group attached to a pyridine ring. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in chemical synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives with hydrazine groups often involves novel protocols or modifications of existing methods. For instance, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was achieved from a chlorinated precursor through a novel protocol, indicating the versatility and adaptability of synthetic routes for such compounds . Similarly, the synthesis of other related compounds, such as 2-[(2E)-2-(3-chloro-2-fluorobenzylidene)hydrazinyl]pyridine, involves careful characterization using various spectroscopic techniques to confirm the structure of the synthesized compound .
Molecular Structure Analysis
The molecular and crystal structures of these compounds are often determined using X-ray diffraction, which reveals details such as space groups, unit cell dimensions, and the conformation of the hydrazo-bond . For example, the crystal structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine shows a bent conformation of the hydrazo-bridge and the formation of dimers in the crystal structure through hydrogen bonding . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions, including hydrazinolysis, which can follow multiple pathways leading to different products . The specificity of reactions, such as acid hydrolysis, can also lead to unexpected products, indicating the complexity and sensitivity of these compounds to reaction conditions . Additionally, the cleavage of bonds, such as the C–S bond during hydrazination, can result in unexpected products, which are elucidated through kinetic and computational studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. Spectroscopic techniques, including FT-IR, NMR, and UV-Vis, are used to study these properties and the nature of intermolecular interactions . For example, dilution experiments can reveal the concentration-dependent character of NH⋯O and NH⋯N interactions in solution . Theoretical calculations, such as density functional theory (DFT), are employed to predict thermodynamic parameters, vibrational properties, and the nature of electronic transitions within these molecules .
科学的研究の応用
Synthesis of Novel Derivatives
- A series of novel pyridine and fused pyridine derivatives were prepared starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, leading to the synthesis of triazolopyridine derivatives, pyridotriazine derivatives, and pyridine–pyrazole hybrid derivatives. These compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Chelation and Coordination Chemistry
- The coordination chemistry of 2-hydrazinonicotinic acid and its analogues with technetium was explored, revealing insights into the chelation and non-chelating modes of interaction, which are crucial for bioconjugate synthesis for radiolabelling (Meszaros et al., 2011).
Molecular Docking and In Vitro Screening
- Novel compounds synthesized from 2-hydrazinyl-4,6-dimethylpyridine dihydrochloride derivatives were subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins, indicating potential for pharmaceutical applications (Flefel et al., 2018).
Antiviral Activity
- New N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives were synthesized, showing moderate to high antiviral activities against hepatitis B virus, indicating potential therapeutic applications (El‐Sayed et al., 2009).
Antimicrobial Evaluation
- Synthesis and evaluation of 1,4-Dihydropyridine hybrid with 1,3,4-Thiadiazole derivatives were conducted, demonstrating significant antibacterial and antifungal activities, which could be promising for the development of new antimicrobial agents (Gomha et al., 2020).
Safety And Hazards
The safety and hazards associated with 2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride are extensive. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .
特性
IUPAC Name |
(4,6-dimethylpyridin-2-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-3-6(2)9-7(4-5)10-8;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXMDCIZKSWQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NN)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)

![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)
![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)
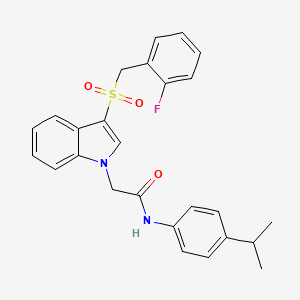
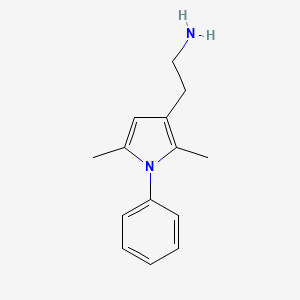
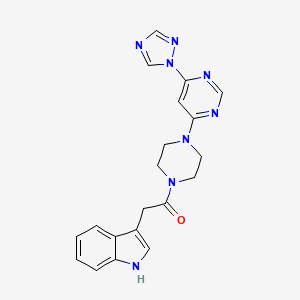
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)
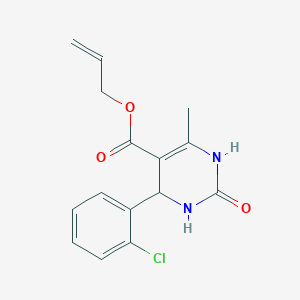
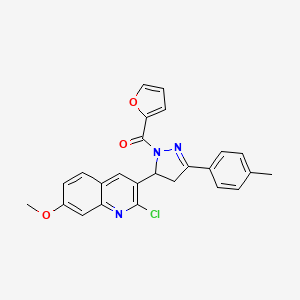
![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)
![1-(4-Fluorophenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2524971.png)